

# Structure Elucidation of N'-hydroxy-4-propoxybenzenecarboximidamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *N'-hydroxy-4-propoxybenzenecarboximidamide*  
Cat. No.: *B13382707*

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## Executive Summary

Target Molecule: **N'-hydroxy-4-propoxybenzenecarboximidamide** CAS Registry Number: 145259-49-0 Molecular Formula: C10H13N2O3

H

N

O

Molecular Weight: 194.23 g/mol Synonyms: 4-Propoxybenzamidoxime, p-Propoxybenzamidoxime[1]

This technical guide provides a comprehensive framework for the structural elucidation of **N'-hydroxy-4-propoxybenzenecarboximidamide**. [1] Designed for medicinal chemists and analytical scientists, this document details the specific spectroscopic signatures (NMR, MS, IR) required to unequivocally validate this compound. [1] The guide emphasizes the differentiation

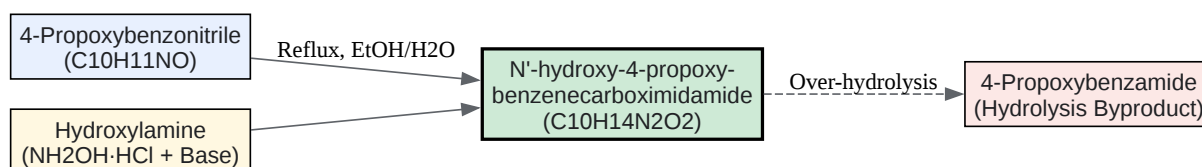
of the amidoxime functionality from potential nitrile precursors and amide hydrolysis byproducts.[1]

## Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for anticipating impurities during structural characterization.[1] This molecule is typically synthesized via the nucleophilic addition of hydroxylamine to 4-propoxybenzotrile.[1]

## Synthetic Pathway

The reaction proceeds through the attack of hydroxylamine on the nitrile carbon, forming the amidoxime.[1]



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Figure 1: Synthetic pathway and potential hydrolysis impurity.[1]

## Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence for the molecular formula.[1]

## Ionization & Fragmentation[2]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]
- Theoretical [M+H]

:

195.1134.

- Key Fragmentation Pathways (MS/MS):
  - Loss of Oxygen:  
(Characteristic of N-oxides/amidoximes).[1]
  - Loss of Ammonia/Hydroxylamine: Cleavage of the amidoxime headgroup.[1]
  - Propyl Chain Cleavage: Loss of  
fragment (  
).[1]

Ion Species	Theoretical	Interpretation
	195.1134	Protonated Molecular Ion
	217.0953	Sodium Adduct
	389.2189	Protonated Dimer (Common in amidoximes)

## Infrared Spectroscopy (FT-IR)

IR confirms the conversion of the nitrile group (

,

cm

) to the amidoxime functionality.[1]

- Absence of Nitrile: The sharp peak at 2220 cm  
must be absent.[1]
- N-H / O-H Region (3500–3100 cm  
):

- Broad absorption band due to O-H stretching (   
  
 cm  
  
 ).
- Sharp spikes for N-H asymmetric/symmetric stretching (   
  
 cm  
  
 ).
- C=N Stretch (1680–1640 cm  
  
 ): Characteristic of the imine bond in the amidoxime.[1]
- Ether Linkage (1260–1240 cm  
  
 ): Strong Ar-O-C asymmetric stretch.[1]

## Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for establishing connectivity and stereochemistry.[1]

### H NMR (Proton) Assignment

Solvent: DMSO-d

(Preferred for observing exchangeable OH/NH

protons).[1]

Position	(ppm)	Multiplicity	Integral	Assignment Logic
NH	5.70 - 5.90	Broad Singlet	2H	Amidoxime amino protons (D O exchangeable). [1]
OH	9.40 - 9.60	Broad Singlet	1H	Amidoxime hydroxyl proton (D O exchangeable). [1]
Ar-H (2,6)	7.55 - 7.65	Doublet ( Hz)	2H	Ortho to amidoxime (deshielded by C=N).[1]
Ar-H (3,5)	6.90 - 7.00	Doublet ( Hz)	2H	Ortho to propoxy (shielded by electron-donating O).[1]
O-CH	3.95 - 4.00	Triplet ( Hz)	2H	Methylene directly attached to Oxygen.[1]
CH	1.70 - 1.80	Sextet/Multiplet	2H	Central methylene of propyl chain.[1]
CH	0.95 - 1.05	Triplet ( Hz)	3H	Terminal methyl group.[1]

## C NMR Assignment

- C=N (Amidoxime):

ppm.[1][2]

- Ar-C-O (Ipso):

ppm (Deshielded by oxygen).[1]

- Ar-C-C=N (Ipso):

ppm.[1]

- Aromatic CH:

ppm (C2,[1]6) and

ppm (C3,5).[1]

- Propyl Chain:

ppm (O-CH

),

ppm (CH

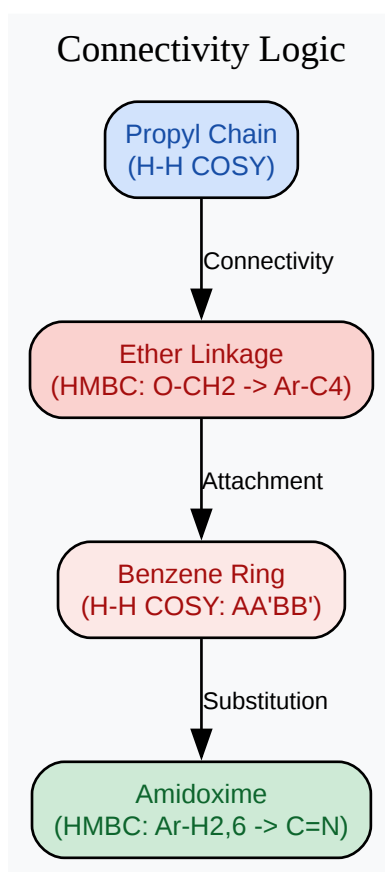
),

ppm (CH

).[1]

## 2D NMR Workflow

To rigorously prove the structure, the following correlations must be observed:



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Figure 2: 2D NMR correlation strategy.[1] COSY confirms the propyl chain and aromatic spin systems.[1] HMBC links the propyl chain to the ring and the ring to the amidoxime carbon.[1]

## Stereochemistry (Z vs E Isomerism)

Amidoximes can exist in Z (syn) or E (anti) configurations across the C=N bond.[1]

- Solid State: Typically exists as the Z-isomer, stabilized by an intramolecular hydrogen bond between the amidoxime Oxygen and the amine Nitrogen.[1]
- Solution: While the Z-isomer often predominates, equilibration can occur.[1] In DMSO-d<sub>6</sub>, a single set of peaks usually indicates rapid exchange or a strong preference for the Z-form.[1]

## Experimental Protocol for Validation

To validate a sample of **N'-hydroxy-4-propoxybenzenecarboximidamide**, follow this standard operating procedure (SOP):

- Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d
- Acquisition:
  - Run  
H NMR (16 scans).[\[1\]](#) Check for purity >95%.
  - Run  
C NMR (1024 scans). Confirm carbon count (10 carbons).
- D
  - Shake: Add 1 drop of D
  - to the NMR tube and re-run  
H NMR.
  - Result: The peaks at 5.7-5.9 ppm (NH ) and 9.4-9.6 ppm (OH) must disappear. This confirms they are exchangeable protons and not part of the carbon skeleton.
- Melting Point: If solid, measure melting point.[\[1\]](#) Expected range: 120–125 °C (Typical for para-alkoxy benzamidoximes).[\[1\]](#)

## References

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